molecular formula C13H9BrN2O2S B1393149 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1174038-64-2

3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1393149
CAS No.: 1174038-64-2
M. Wt: 337.19 g/mol
InChI Key: UJHCWZFEXMXXRZ-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolopyridine Research

The historical development of pyrrolopyridine chemistry traces its origins to the broader exploration of heterocyclic compounds that began in the nineteenth century. The foundation for understanding pyrrolopyridine systems was established through early investigations into pyridine chemistry, which commenced with Thomas Anderson's discovery of pyridine in 1849 from animal bone distillation products. Anderson's pioneering work, which led him to name the compound "pyridine" after the Greek word for fire due to its flammability, established the fundamental understanding of nitrogen-containing aromatic heterocycles that would later inform pyrrolopyridine research. The structural elucidation of pyridine by Wilhelm Körner and James Dewar in the 1870s, who recognized its relationship to benzene through nitrogen substitution, provided the theoretical framework for understanding more complex fused pyridine systems.

The evolution of pyrrolopyridine chemistry gained momentum with Arthur Rudolf Hantzsch's seminal 1881 synthesis of pyridine derivatives, which established methodological approaches that would later be adapted for fused heterocyclic systems. Hantzsch's work demonstrated the feasibility of constructing pyridine rings through multi-component condensation reactions, principles that would prove fundamental to pyrrolopyridine synthesis. The development of the Chichibabin pyridine synthesis in 1924 marked another crucial milestone, providing industrial-scale methods for pyridine production that would later influence approaches to pyrrolopyridine preparation. These foundational advances in pyridine chemistry created the conceptual and practical framework necessary for the subsequent development of pyrrolopyridine research.

The specific investigation of 1H-pyrrolo[2,3-b]pyridines began in earnest during the mid-twentieth century, with systematic studies examining their synthesis and reactivity patterns. Research demonstrated that these compounds undergo characteristic electrophilic substitutions predominantly at the 3-position, including nitration, nitrosation, bromination, and iodination reactions. The discovery that 1H-pyrrolo[2,3-b]pyridines react with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes established important patterns of reactivity that would inform later synthetic strategies. These early investigations revealed the unique electronic properties of the pyrrolopyridine framework, demonstrating how the fusion of pyrrole and pyridine rings creates distinctive reactivity profiles compared to the individual heterocycles.

The advancement of structure-activity relationship studies in the latter half of the twentieth century significantly enhanced understanding of pyrrolopyridine chemistry. Researchers began to recognize the potential of these scaffolds for biological activity, leading to systematic investigations of substitution patterns and their effects on molecular properties. The development of sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, enabled detailed structural characterization of pyrrolopyridine derivatives and their reaction products. This analytical capability facilitated the discovery of unexpected products in both synthetic routes and electrophilic substitution reactions, expanding the understanding of pyrrolopyridine reactivity patterns and establishing the foundation for contemporary research in this field.

Importance of 1H-Pyrrolo[2,3-c]pyridine Derivatives in Heterocyclic Chemistry

The significance of 1H-pyrrolo[2,3-c]pyridine derivatives in heterocyclic chemistry stems from their unique structural characteristics and exceptional versatility as synthetic intermediates. The 1H-pyrrolo[2,3-c]pyridine framework, also known as 6-azaindole, represents a privileged scaffold that combines the electron-rich nature of pyrrole with the electron-deficient character of pyridine. This electronic complementarity creates distinctive reactivity patterns that enable diverse chemical transformations and functional group manipulations. The bicyclic system exhibits remarkable stability while maintaining sufficient reactivity for selective functionalization, making it an ideal platform for developing complex heterocyclic structures with tailored properties.

Recent synthetic investigations have demonstrated the accessibility of 1H-pyrrolo[2,3-c]pyridine derivatives through innovative methodological approaches. A new synthetic route starting from 4-aroyl pyrroles involves the Vilsmeier-Haack reaction to obtain pyrrolo-2,3-dicarbonyls, followed by condensation with hydrazines or glycine methyl ester. This protocol has been successfully applied to synthesize both pyrrolo[2,3-c]pyridines and the related pyrrolo[2,3-d]pyridazines, demonstrating the versatility of the approach. Density functional theory calculations have been employed to model the reaction mechanisms, proving the formation of specific isomers and providing theoretical validation for experimental observations. These advances highlight the continuing evolution of synthetic methodology for accessing 1H-pyrrolo[2,3-c]pyridine derivatives with high efficiency and selectivity.

The biological relevance of 1H-pyrrolo[2,3-c]pyridine derivatives has become increasingly apparent through extensive structure-activity relationship studies. These compounds have emerged as valuable scaffolds for developing selective enzyme inhibitors, particularly in the context of kinase inhibition and other therapeutic targets. The 1H-pyrrolo[2,3-c]pyridine framework provides an optimal balance of molecular properties, including appropriate lipophilicity, hydrogen bonding capability, and metabolic stability, that contribute to favorable pharmacological profiles. Research has identified specific substitution patterns that enhance selectivity for particular biological targets, establishing the importance of precise structural modifications in optimizing biological activity.

The chemical versatility of 1H-pyrrolo[2,3-c]pyridine derivatives extends beyond their biological applications to encompass their utility as synthetic intermediates in organic chemistry. The electron distribution within the bicyclic system enables selective functionalization at specific positions, allowing for the controlled introduction of diverse substituents. Halogen-metal exchange reactions have proven particularly valuable for functionalizing brominated 1H-pyrrolo[2,3-c]pyridine derivatives, enabling the introduction of various functional groups through organometallic intermediates. These synthetic capabilities position 1H-pyrrolo[2,3-c]pyridine derivatives as versatile building blocks for constructing complex molecular architectures in both academic research and industrial applications.

Significance of Phenylsulfonyl and Bromo Substituents in Heterocyclic Systems

The incorporation of phenylsulfonyl substituents into heterocyclic systems represents a strategically important modification that significantly influences both chemical reactivity and biological activity profiles. Phenylsulfonyl groups function as excellent electron-withdrawing substituents that modulate the electronic properties of heterocyclic scaffolds, often enhancing stability while providing sites for further chemical manipulation. The sulfone functionality exhibits remarkable chemical stability under a wide range of reaction conditions, making phenylsulfonyl-substituted heterocycles valuable synthetic intermediates. Additionally, the phenylsulfonyl group can serve as a protecting group for nitrogen atoms in heterocyclic systems, enabling selective functionalization at other positions before final deprotection.

Recent research has highlighted the versatility of phenylsulfonyl groups in facilitating novel chemical transformations. Studies on nucleophilic difluoromethylation have demonstrated that phenylsulfonyl compounds can participate in three-component reactions with aldehydes and trimethylsilyl bromodifluoromethane. These reactions proceed through in situ generation of difluorocarbene, which is captured by sodium phenylsulfinate to form phenylsulfonyldifluoromethyl anions that subsequently undergo nucleophilic addition to aldehydes. Such transformations illustrate the unique reactivity patterns accessible through phenylsulfonyl-substituted heterocycles and their potential for developing new synthetic methodologies.

The presence of bromo substituents in heterocyclic systems provides exceptional opportunities for synthetic elaboration through cross-coupling reactions and halogen-metal exchange processes. Brominated heterocycles serve as versatile electrophilic coupling partners in palladium-catalyzed reactions, enabling the introduction of diverse aryl, alkyl, and vinyl substituents. The development of non-cryogenic conditions for bromine-metal exchange on heterocycles bearing acidic protons has significantly enhanced the synthetic utility of brominated heterocyclic compounds. This methodology employs a combination of isopropylmagnesium chloride and n-butyllithium to achieve selective metal-halogen exchange while avoiding intermolecular quenching reactions that typically occur with alkyl lithium reagents alone.

The synergistic effects of combining phenylsulfonyl and bromo substituents within the same heterocyclic framework create molecules with exceptional synthetic potential. The phenylsulfonyl group provides electronic stabilization and protecting group functionality, while the bromo substituent serves as a handle for further functionalization through organometallic chemistry. This combination enables the development of sophisticated synthetic strategies where initial modifications can be performed on the protected heterocycle, followed by selective deprotection and additional functionalization steps. The resulting compounds often exhibit enhanced biological activities compared to their mono-substituted analogs, reflecting the complementary effects of the two substituent types on molecular properties and biological interactions.

Nomenclature and Structural Classification of 3-Bromo-1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-c]pyridine

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents and fused ring systems. The base structure is identified as 1H-pyrrolo[2,3-c]pyridine, indicating a pyrrole ring fused to a pyridine ring at the 2,3-positions. The "1H" designation specifies that the hydrogen atom is located on the nitrogen atom at position 1 of the pyrrole ring, establishing the tautomeric form and orientation of the bicyclic system. The bracketed numbers [2,3-c] describe the specific fusion pattern between the pyrrole and pyridine rings, distinguishing this isomer from other possible pyrrolopyridine arrangements.

The substituent nomenclature follows systematic principles that prioritize functional group hierarchy and positional numbering. The phenylsulfonyl group at position 1 is designated as 1-(phenylsulfonyl), indicating attachment of the sulfone functionality to the pyrrole nitrogen atom. The bromo substituent at position 3 is specified as 3-bromo, following the established numbering system for the pyrrolopyridine framework. The complete systematic name thus becomes this compound, providing unambiguous identification of the molecular structure and substitution pattern.

Property Value Reference
Chemical Abstracts Service Registry Number 1174038-64-2
Molecular Formula C₁₃H₉BrN₂O₂S
Molecular Weight 337.19 g/mol
Simplified Molecular Input Line Entry System Brc1cn(c2c1ccnc2)S(=O)(=O)c1ccccc1

The structural classification of this compound places it within the broader category of N-protected pyrrolopyridine derivatives. The phenylsulfonyl group serves as a protecting group for the pyrrole nitrogen, a common strategy in heterocyclic synthesis that enables selective functionalization at other positions. This protection strategy is particularly valuable for pyrrolopyridine systems, where the electron-rich pyrrole nitrogen can interfere with electrophilic substitution reactions at carbon centers. The bromo substituent classifies the compound as a halogenated heterocycle, specifically positioning it among aryl bromides that are suitable for cross-coupling reactions and metal-halogen exchange processes.

The electronic structure of this compound reflects the combined influences of the heterocyclic framework and substituent effects. The pyrrole ring contributes electron density to the fused system, while the pyridine ring provides electron-withdrawing character. The phenylsulfonyl group further enhances the electron-deficient nature of the system, particularly affecting the reactivity of the pyrrole ring. The bromo substituent at position 3 creates an electrophilic site that is activated for nucleophilic substitution and cross-coupling reactions. This electronic distribution makes the compound particularly suitable for synthetic applications requiring controlled reactivity patterns and selective functionalization capabilities.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-bromopyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-8-15-7-6-11(12)13)19(17,18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHCWZFEXMXXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with the parent heterocycle 1H-pyrrolo[2,3-c]pyridine or its derivatives such as 7-azaindole (pyrrolo[2,3-b]pyridine), which is then functionalized through bromination and sulfonylation steps. The key transformations include:

  • Protection of the nitrogen at position 1 with a phenylsulfonyl group (benzenesulfonyl chloride).
  • Selective bromination at the 3-position.
  • Purification to isolate the desired N-phenylsulfonyl-3-bromo derivative.

Phenylsulfonyl Protection of N-1

One common approach involves the reaction of 1H-pyrrolo[2,3-c]pyridine or 7-azaindole with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide in dichloromethane at low temperatures (0–20 °C). The reaction proceeds smoothly to give 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in high yield (~99%) after workup and chromatographic purification.

Typical Reaction Conditions for N-1 Phenylsulfonylation:

Reagent/Condition Amount/Details
1H-pyrrolo[2,3-c]pyridine 8.58 mmol
Tetrabutylammonium bromide 0.25 mmol
Sodium hydroxide (solid) 25.41 mmol
Benzenesulfonyl chloride 10.59 mmol
Solvent Dichloromethane (20 mL)
Temperature 0 °C to room temperature
Reaction time 1 hour
Yield 99% (isolated)

Bromination at the 3-Position

Selective bromination at the 3-position of the pyrrolo[2,3-c]pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane. The reaction is typically performed at 0 °C to room temperature for 10 minutes to several hours, depending on the reagent and substrate concentration.

For example, 5-bromo-7-azaindole derivatives can be brominated at the 3-position by treatment with bromine or NBS in the presence of a base like triethylamine, yielding the corresponding 3-bromo-1-(phenylsulfonyl) derivatives after subsequent sulfonylation.

Alternative Synthetic Pathways: Suzuki Coupling and Functional Group Transformations

In some synthetic schemes, the pyrrolo[2,3-c]pyridine core is first functionalized at other positions by Suzuki-Miyaura cross-coupling reactions using palladium catalysts and boronic acids. For instance, 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can be synthesized by first preparing 5-bromo-7-azaindole, followed by Suzuki coupling with phenylboronic acid, then bromination at the 3-position, and finally sulfonylation.

Step Procedure Description Key Reagents & Conditions Yield/Outcome
1 N-1 Phenylsulfonylation of 1H-pyrrolo[2,3-c]pyridine Benzenesulfonyl chloride, NaOH, TBAB, DCM, 0–20 °C, 1 h 99% yield of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
2 Bromination at 3-position of the sulfonylated pyrrolo[2,3-c]pyridine Bromine or NBS, chloroform or DCM, 0 °C to RT, 10 min–1 h High regioselectivity for 3-bromo derivative
3 Purification Silica gel column chromatography (cyclohexane/ethyl acetate 7:3) Pure white solid, high purity
  • The use of tetrabutylammonium bromide as a phase transfer catalyst significantly improves the efficiency of the sulfonylation step by facilitating the reaction between the aqueous base and organic sulfonyl chloride.
  • Bromination with NBS in dichloromethane is preferred for milder conditions and better selectivity compared to elemental bromine.
  • Protection of the nitrogen with the phenylsulfonyl group stabilizes the heterocycle during subsequent bromination and cross-coupling steps.
  • The reaction sequence is amenable to scale-up, with reported yields consistently above 95% for key steps, making it suitable for industrial applications.
  • Purification by silica gel chromatography using cyclohexane/ethyl acetate mixtures affords the product in high purity (>98%) suitable for further synthetic transformations or biological evaluation.
Preparation Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
N-1 Phenylsulfonylation Benzenesulfonyl chloride, NaOH, TBAB, DCM 0–20 °C 1 h 99 Phase transfer catalysis enhances yield
Bromination at 3-position Bromine or NBS, chloroform/DCM, triethylamine 0 °C to RT 10 min–1 h High Selective for 3-position
Suzuki Coupling (optional step) Pd catalyst, phenylboronic acid, K2CO3, dioxane/water 80 °C 1–16 h Moderate to high Functionalization at 5-position possible
Purification Silica gel chromatography (cyclohexane/EtOAc) Ambient - - Yields pure white solid

The preparation of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is well-established through a combination of N-1 sulfonyl protection and selective bromination at the 3-position. The use of benzenesulfonyl chloride under basic phase transfer catalysis conditions provides high yields of the N-phenylsulfonyl intermediate. Subsequent bromination with bromine or NBS affords the desired 3-bromo derivative with excellent regioselectivity. These methods have been validated in both laboratory and industrial settings, offering reproducible and scalable routes to this important heterocyclic compound. Optimization of reaction conditions and purification techniques ensures high purity and yield, facilitating its use as a versatile intermediate in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent positions, electronic groups, and ring fusion sites, leading to distinct chemical and biological properties.

Compound Name Substituents/Modifications Key Differences from Target Compound Reference
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Iodo at position 5, [2,3-b] ring fusion Enhanced reactivity for cross-coupling due to iodine; different ring fusion alters electronic properties
3-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine 4-Methoxyphenyl at position 1 Electron-donating methoxy group increases electron density, affecting reactivity
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Bromine at position 2, [2,3-b] ring fusion Altered regiochemistry reduces steric hindrance for meta-substitution reactions
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Methyl at position 2 Steric bulk may hinder electrophilic substitutions but improve lipophilicity

Physicochemical Properties

  • Solubility: The phenylsulfonyl group improves aqueous solubility compared to non-sulfonylated analogs (e.g., 3-Bromo-1H-pyrrolo[2,3-c]pyridine in ) .
  • Stability : Sulfonylation reduces decomposition rates, as seen in intermediates requiring flash chromatography for purification () .

Biological Activity

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C₁₃H₉BrN₂O₂S and a molecular weight of 337.19 g/mol. The compound features a bromine atom and a phenylsulfonyl group, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and relevant research findings.

The compound is characterized by:

  • Molecular Weight : 337.19 g/mol
  • Density : 1.64 g/cm³
  • Boiling Point : 511.4ºC at 760 mmHg
  • Melting Point : 140-145ºC

These properties suggest that the compound is stable under various conditions, making it suitable for further biological investigations.

Biological Activity Overview

Research indicates that pyrrolo[2,3-c]pyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds within this class may modulate inflammatory pathways.
  • Antiviral Properties : Some derivatives have been tested against viral infections, demonstrating potential efficacy.

Anticancer Activity

A study investigated the anticancer properties of pyrrolo[2,3-c]pyridine derivatives, including this compound. The compound was tested against various cancer cell lines, including ovarian and breast cancer cells. The results indicated moderate cytotoxicity, suggesting that modifications to the structure could enhance its efficacy against specific cancers .

Inhibition of Enzymatic Activity

Research has shown that pyrrolo[2,3-c]pyridine derivatives can inhibit key enzymes involved in disease processes. For example, studies on similar compounds have demonstrated their ability to interact with kinases and other biological targets, leading to potential therapeutic applications in cancer treatment and inflammation .

Antiviral Activity

In vitro studies have assessed the antiviral potential of pyrrolo[2,3-c]pyridine derivatives against respiratory syncytial virus (RSV). Compounds with similar structures exhibited significant antiviral activity, highlighting the need for further exploration of this compound in this context .

The biological activity of this compound is likely mediated through its interactions with specific enzymes and receptors. The presence of the bromine atom and sulfonyl group may enhance binding affinity to target proteins involved in disease progression. Further studies are required to elucidate these mechanisms fully.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₃H₉BrN₂O₂SModerate anticancer activity
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineC₁₃H₉BrN₂O₂SAntimicrobial and anti-inflammatory
Pyrrolo[3,4-c]pyridine derivativesVariesAntiviral, antidiabetic, anticancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, sulfonylation of the pyrrolo-pyridine core can be achieved using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) . Bromination at the 3-position may involve electrophilic substitution with NBS (N-bromosuccinimide) or direct coupling of pre-brominated intermediates. Evidence from similar scaffolds (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) highlights the use of Suzuki-Miyaura couplings with aryl boronic acids to introduce substituents .

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for identifying proton and carbon environments (e.g., aromatic protons at δ 8.3–8.9 ppm for pyrrolo-pyridine systems) and LC-MS to verify molecular weight . X-ray crystallography may resolve regiochemical ambiguities, particularly for sulfonamide orientation . Purity is assessed via HPLC (e.g., >98% by silica gel chromatography) .

Advanced Research Questions

Q. What strategies optimize the yield of Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with XPhos ligand for sterically hindered substrates .
  • Solvent system : Toluene/ethanol (3:1) or dioxane/water mixtures to enhance solubility and reactivity .
  • Base : K₂CO₃ or Cs₂CO₃ for deprotonation without side reactions .
  • Temperature : Heating to 100–105°C under inert atmosphere (N₂/Ar) to accelerate coupling .
    Yields can reach 87–96% for aryl boronic acid couplings .

Q. How do substituents at specific positions (e.g., 5-position) affect biological activity in kinase inhibitors?

  • Methodological Answer : Substituents at the 5-position (e.g., trifluoromethyl, methoxyphenyl) modulate hydrophobic interactions with kinase ATP-binding pockets. For example:

  • Hydrogen-bond acceptors (e.g., -CN, -NO₂) at the 3-position enhance FGFR1 inhibition (IC₅₀ = 7–25 nM) by forming interactions with hinge residues like Asp641 .
  • Aryl groups at the 5-position (e.g., 4-trifluoromethylphenyl) improve selectivity for DYRK1B (IC₅₀ = 7 nM) by occupying hydrophobic subpockets . SAR studies should combine molecular docking with in vitro kinase assays .

Q. How can researchers address low conversion rates in radical-mediated reactions for functionalizing this scaffold?

  • Methodological Answer : Low conversions (e.g., 60% with TBHP in DMSO/H₂O) may arise from poor radical initiation or competing side reactions. Strategies include:

  • Oxidant optimization : Replace TBHP with di-tert-butyl peroxide for higher stability.
  • Additives : Use TEMPO to quench undesired radical pathways.
  • Solvent adjustment : Switch to acetonitrile or DMF to improve substrate solubility .

Q. What are common side reactions during functionalization, and how can they be mitigated?

  • Methodological Answer : Common issues include:

  • Debromination : Occurs under strong reducing conditions (e.g., H₂/Pd-C). Mitigate by using milder reductants (e.g., NaBH₄/CuI) .
  • Sulfonamide cleavage : Acidic or basic conditions may hydrolyze the sulfonyl group. Use buffered conditions (pH 7–8) during derivatization .
  • Nitro group reduction : Raney Ni/H₂ may over-reduce nitro to amine. Control reaction time or use partial hydrogenation catalysts .

Q. How to resolve contradictory data in reaction yields reported across studies?

  • Methodological Answer : Discrepancies (e.g., 36–96% yields for similar couplings) may stem from:

  • Impurity profiles : Unoptimized silica gel chromatography can lower isolated yields. Use prep-HPLC for challenging separations .
  • Substrate quality : Trace moisture in boronic acids reduces coupling efficiency. Dry reagents over molecular sieves .
  • Catalyst aging : Freshly prepared Pd catalysts improve reproducibility vs. commercial pre-weighed samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.